molecular formula C8H6N2O2 B11917502 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one

Cat. No.: B11917502
M. Wt: 162.15 g/mol
InChI Key: MQUOEJIXJMXKLY-UHFFFAOYSA-N
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Description

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with glyoxal under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hydroxymethylene group can be introduced through subsequent reactions involving formylation or hydroxymethylation .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethylene group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylene group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is unique due to its hydroxymethylene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .

Biological Activity

3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring fused with a pyridine moiety. The presence of the hydroxymethylene group contributes to its reactivity and biological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against fungal strains.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
  • IC50 Values :
Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

  • Experimental Setup : Macrophages were stimulated with LPS (lipopolysaccharide).
CytokineConcentration Inhibition (%)Reference
TNF-α70
IL-665

These results indicate a potential role for this compound in managing inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in pathogen metabolism and cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, contributing to its anticancer effects by promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound as a treatment for skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard antibiotics.

Case Study 2: Cancer Therapy

In a preclinical model using mice implanted with human cancer cells, administration of this compound resulted in a marked reduction in tumor size and improved survival rates. Histological analysis revealed increased apoptosis within tumor tissues.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-6-8(12)9-7-3-1-2-4-10(6)7/h1-5,12H

InChI Key

MQUOEJIXJMXKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)O

Origin of Product

United States

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